Desethyl Candesartan Cilexetil Desethyl Candesartan Cilexetil Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Used for the preparation of Candesartan cilexetil.
Brand Name: Vulcanchem
CAS No.: 869631-11-8
VCID: VC0193014
InChI: InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)
SMILES: CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6
Molecular Formula: C31H30N6O6
Molecular Weight: 582.62

Desethyl Candesartan Cilexetil

CAS No.: 869631-11-8

Cat. No.: VC0193014

Molecular Formula: C31H30N6O6

Molecular Weight: 582.62

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desethyl Candesartan Cilexetil - 869631-11-8

Specification

CAS No. 869631-11-8
Molecular Formula C31H30N6O6
Molecular Weight 582.62
IUPAC Name 1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Standard InChI InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)
SMILES CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6
Appearance White Solid
Melting Point 237-239˚C

Introduction

Chemical Identity and Structure

Desethyl Candesartan Cilexetil, also known as O-Desethyl Candesartan Cilexetil or Candesartan Cilexetil EP Impurity B, is chemically identified as 1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate . This compound has the molecular formula C31H30N6O6 and a molecular weight of 582.61 g/mol . The chemical structure reflects its relationship to the parent compound Candesartan Cilexetil, differing specifically in the absence of an ethyl group.

The compound is registered with CAS number 869631-11-8 and has been assigned the FDA UNII identifier JC6R5VA63B . Structurally, Desethyl Candesartan Cilexetil maintains the core tetrazole and benzimidazole moieties that characterize the pharmacologically active regions of Candesartan compounds.

Physical and Chemical Properties

Desethyl Candesartan Cilexetil exhibits specific physical and chemical characteristics that distinguish it as an important analyte in pharmaceutical research. Table 1 summarizes these properties based on available data:

Table 1: Physical and Chemical Properties of Desethyl Candesartan Cilexetil

PropertyValueReference
Physical appearanceWhite solid
Molecular weight582.61 g/mol
Melting point237-239°C (decomposition)
Density1.43±0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in DMSO and methanol
pKa4.16±0.10 (Predicted)
Recommended storageRefrigerated

The compound's limited solubility profile in common organic solvents influences its behavior during analytical testing and pharmaceutical processing. Its relatively high melting point with decomposition indicates thermal stability considerations that must be addressed during manufacturing processes involving temperature variations .

Formation and Origin

Desethyl Candesartan Cilexetil primarily appears as a degradation product or impurity in Candesartan Cilexetil formulations. Understanding its formation pathway is crucial for pharmaceutical quality control and stability assessment.

Formation Mechanisms

The formation of Desethyl Candesartan Cilexetil typically occurs through de-ethylation of Candesartan Cilexetil under various conditions. Research indicates that this impurity tends to increase over time under different temperature and humidity conditions during stability studies . The nomenclature "O-Desethyl" specifically indicates the removal of an ethyl group from an oxygen-linked position in the parent molecule.

Experimental evidence suggests that conventional milling processes used in pharmaceutical manufacturing may accelerate the formation of this impurity . A study comparing different manufacturing approaches found that "o-desethyl impurity increases with time at all of the temperature and humidity conditions and there is no improvement with respect to rate of formation of o-desethyl impurity even with the use of silica and O2 absorber" .

Stability Relationship

The relationship between processing conditions and Desethyl Candesartan Cilexetil formation has been investigated through various stability studies. Table 2 presents findings from one such study examining the correlation between slurry processing time and subsequent stability:

Table 2: Correlation Between Slurry Processing Time and Desethyl Candesartan Cilexetil Formation

Slurry Time (hr)Peak Temperature (°C)Initial Desethyl ContentContent After 2 Weeks
3159.60.07%0.10%
6160.20.06%0.07%
9160.50.05%0.06%
13161.20.05%0.06%
23161.30.04%0.05%

Data adapted from stability studies

This data reveals a trend of lower initial impurity levels with increased slurry processing time, accompanied by higher peak temperatures. Additionally, the rate of impurity increase during storage appears to be lower for samples processed with longer slurry times . These findings suggest that processing conditions significantly influence both initial impurity levels and formation rates during storage.

Analytical Methods and Characterization

The detection, quantification, and characterization of Desethyl Candesartan Cilexetil require specific analytical approaches suitable for trace impurity analysis in pharmaceutical products.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents the primary analytical tool for quantifying Desethyl Candesartan Cilexetil in pharmaceutical samples. The compound is typically analyzed as part of impurity profiling during stability studies and quality control testing of Candesartan Cilexetil . While specific chromatographic parameters vary between analytical methods, the compound is generally detected with high sensitivity in validated HPLC methods developed for Candesartan Cilexetil impurity analysis.

Reference Standards

Pharmaceutical Significance

The presence of Desethyl Candesartan Cilexetil in Candesartan Cilexetil formulations carries important implications for pharmaceutical development, manufacturing, and quality control processes.

Quality Control Relevance

As a recognized impurity of Candesartan Cilexetil, the compound is specifically monitored as part of pharmaceutical quality control processes. The European Pharmacopoeia specifically identifies it as "Candesartan Cilexetil EP Impurity B," highlighting its regulatory significance . Manufacturers must implement controls to limit its formation and presence in finished drug products to meet regulatory specifications.

Stability Indicator

Desethyl Candesartan Cilexetil functions as an important stability-indicating marker for Candesartan Cilexetil formulations. Its increasing levels during stability studies provide valuable information about formulation robustness and potential shelf-life limitations . The compound's formation rate under various storage conditions informs pharmaceutical development decisions regarding packaging, storage recommendations, and expiration dating.

Manufacturing Considerations

Various approaches have been developed to minimize the formation of Desethyl Candesartan Cilexetil during the manufacturing and storage of Candesartan Cilexetil products.

Crystallization and Particle Engineering

Specialized crystallization techniques have been developed to produce stable forms of Candesartan Cilexetil that demonstrate reduced formation of Desethyl Candesartan Cilexetil during storage. One approach involves creating "Form-I (type-C crystals)" through controlled crystallization conditions .

The particle size distribution of the resulting material typically exhibits the following characteristics:

  • d(0.9): ≤5 μm

  • d(0.5): ≤3 μm

  • d(0.1): ≤2 μm

These micronized particles with specific crystalline properties demonstrate improved stability profiles with respect to Desethyl Candesartan Cilexetil formation compared to conventionally processed materials.

Research Applications

Beyond its significance as a pharmaceutical impurity, Desethyl Candesartan Cilexetil serves important functions in research contexts.

Metabolic and Degradation Pathway Studies

While Desethyl Candesartan Cilexetil represents a degradation product rather than a primary metabolite, its structural relationship to other Candesartan derivatives provides valuable insights into potential degradation pathways. The compound is structurally related to O-Desethyl Candesartan (CAS: 168434-02-4), which is an inactive metabolite of Candesartan found in human biological matrices .

Understanding these structural relationships contributes to comprehensive knowledge of Candesartan's metabolic fate and chemical stability profile. This information informs both safety assessments and formulation strategies for Candesartan Cilexetil products.

Analytical Method Development

As a well-characterized impurity, Desethyl Candesartan Cilexetil serves as an important analyte in the development and validation of analytical methods for Candesartan Cilexetil. Its detection and accurate quantification represent key performance indicators for chromatographic methods used in pharmaceutical analysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator